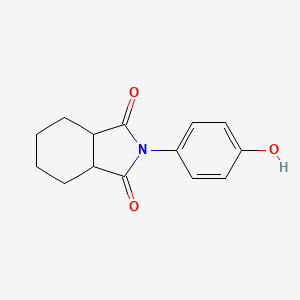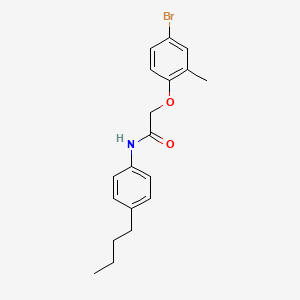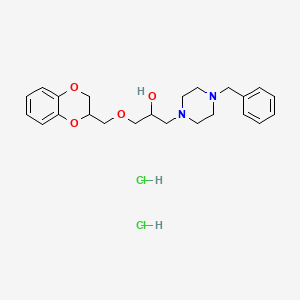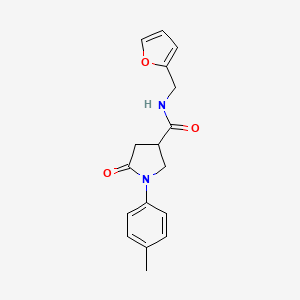
2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention from scientists and researchers due to its potential applications in various fields. This compound is also known as homopiperonylamine or 4-hydroxyhexahydrophthalic acid imide and has a molecular formula of C12H17NO3. The purpose of
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potential as an anti-inflammatory and analgesic agent, as well as an anticancer agent. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One direction is the further exploration of its potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand its mechanism of action and its potential as an anticancer agent. Another future direction is the development of new synthesis methods for this compound, which could potentially lead to higher yields and lower costs. Finally, the development of new derivatives of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in various fields, including medicinal chemistry. Its relatively simple synthesis method, potential as an anti-inflammatory and analgesic agent, and potential as an anticancer agent make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and its potential in these fields.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through recrystallization. This method yields a high purity product with a good yield.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h5-8,11-12,16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOIVGIHFWMMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B4970449.png)
![4,4,4-trifluoro-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)butanamide](/img/structure/B4970453.png)
![ethyl 8-chloro-2-[(4-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B4970458.png)
![methyl 1,7-dimethyl-3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4970466.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)
![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)
![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)




![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)